molecular formula C12H9F3N2O3 B2586675 1-(3-Methoxyphenyl)-3-(trifluoromethyl)--1H-pyrazole-5-carboxylic acid CAS No. 2251053-60-6

1-(3-Methoxyphenyl)-3-(trifluoromethyl)--1H-pyrazole-5-carboxylic acid

Cat. No.: B2586675
CAS No.: 2251053-60-6
M. Wt: 286.21
InChI Key: RHOQMXHQZHUCBZ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (molecular formula: C₁₂H₉F₃N₂O₃, molecular weight: 286.21 g/mol) is a pyrazole-based carboxylic acid derivative featuring a 3-methoxyphenyl substituent at position 1 and a trifluoromethyl (CF₃) group at position 3 of the pyrazole ring . The compound’s structure combines aromatic methoxy and electron-withdrawing CF₃ groups, which are critical for modulating its physicochemical properties, such as solubility, metabolic stability, and binding affinity. Applications of this compound remain unspecified in the literature, but structurally related pyrazole carboxylic acids are utilized as intermediates in agrochemicals (e.g., insecticides) and pharmaceuticals (e.g., anticoagulants) .

Properties

IUPAC Name

2-(3-methoxyphenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-20-8-4-2-3-7(5-8)17-9(11(18)19)6-10(16-17)12(13,14)15/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOQMXHQZHUCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate methoxyphenyl and trifluoromethyl precursors.

    Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and reduce reaction time.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve modulation of the NF-kB pathway, a crucial regulator of inflammation .

Anticancer Properties

Preliminary investigations into the anticancer effects of pyrazole derivatives indicate that they can induce apoptosis in cancer cells through various pathways. The trifluoromethyl group is believed to enhance the lipophilicity of the molecule, improving its ability to penetrate cell membranes .

Material Science Applications

The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a hole transport material has been explored in several studies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives, including 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, suggesting strong potential for further development as antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that treatment with this compound reduced TNF-alpha levels in macrophage cultures, indicating its potential as an anti-inflammatory agent. Further research is needed to elucidate the precise molecular mechanisms involved .

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their substituents, molecular properties, and applications:

Table 1: Structural and Functional Comparison of Pyrazole Carboxylic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Application/Activity Reference
1-(3-Methoxyphenyl)-3-CF₃-1H-pyrazole-5-carboxylic acid 3-Methoxyphenyl (1), CF₃ (3) C₁₂H₉F₃N₂O₃ 286.21 Under investigation
1-(3-Cyanophenyl)-3-CF₃-1H-pyrazole-5-carboxylic acid 3-Cyanophenyl (1), CF₃ (3) C₁₂H₆F₃N₃O₂ 281.19 Research use (CymitQuimica)
1-Methyl-3-CF₃-1H-pyrazole-5-carboxylic acid Methyl (1), CF₃ (3) C₆H₅F₃N₂O₂ 194.11 Chemical building block
1-(3-Chloro-2-pyridyl)-3-CF₃-1H-pyrazole-5-carboxylic acid 3-Chloro-2-pyridyl (1), CF₃ (3) C₁₀H₆ClF₃N₃O₂ 296.62 Ryanodine receptor insecticide intermediate
3-(3-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid 3-Methoxyphenyl (3) C₁₁H₁₀N₂O₃ 218.21 Unspecified

Key Observations:

Substituent Effects on Bioactivity: The trifluoromethyl group enhances lipophilicity and metabolic stability, making it prevalent in agrochemicals (e.g., ’s insecticide intermediate) and pharmaceuticals (e.g., razaxaban, a factor Xa inhibitor ). Methoxy vs.

Synthetic Accessibility :

  • Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones. For example, 1-(3-chloro-2-pyridyl)-3-CF₃-1H-pyrazole-5-carboxylic acid is synthesized via bromination and hydrolysis of a precursor .
  • Ullmann coupling (e.g., CuI/DMEDA catalysis) is effective for introducing aryl groups at position 1, as seen in ’s 4-methoxyphenyl analog.

Applications by Substituent :

  • Chloropyridyl-CF₃ analogs (e.g., ) are prioritized in agrochemicals due to their insecticidal activity.
  • Methyl-CF₃ derivatives () serve as versatile intermediates for further functionalization.

Biological Activity

1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and structure-activity relationships (SAR).

  • Molecular Formula : C11H8F3N2O2
  • Molecular Weight : 256.19 g/mol
  • CAS Number : 96256-53-0

Biological Activity Overview

The biological activity of 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been explored in various studies, highlighting its potential as an anticancer agent and its effects on inflammatory pathways.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-73.79Apoptosis induction
A54926.00Cell cycle arrest
NCI-H46042.30Inhibition of angiogenesis

These findings suggest that the trifluoromethyl group enhances the compound's potency by improving its interaction with cellular targets.

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has been evaluated for anti-inflammatory effects. Studies indicate that it may inhibit key inflammatory pathways, such as the NF-kB signaling pathway, which is crucial in the regulation of immune responses.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the pyrazole structure significantly influence biological activity. The presence of the trifluoromethyl group is associated with enhanced potency against cancer cell lines. Additionally, substituents on the phenyl ring can alter pharmacokinetic properties, affecting bioavailability and efficacy.

Case Studies

  • Study on Cytotoxicity : A study conducted by Bouabdallah et al. reported that derivatives similar to 1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exhibited notable cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Inflammatory Response Modulation : Research by Wei et al. demonstrated that compounds with similar structural features inhibited pro-inflammatory cytokine production in LPS-stimulated macrophages, suggesting a potential therapeutic application in inflammatory diseases .

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